molecular formula C12H15Br B2745075 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 2344681-53-2

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B2745075
CAS No.: 2344681-53-2
M. Wt: 239.156
InChI Key: HZGQWQKPWITZLL-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is a compound belonging to the class of annulenes, which are monocyclic hydrocarbons containing conjugated double bonds. This specific compound features a bromomethyl group attached to a tetrahydrobenzoannulene ring, making it an interesting subject for various chemical studies and applications.

Mechanism of Action

Target of Action

The primary targets of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene are Estrogen Receptors (ERs) . ERs are part of the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . They exist in two forms, ERα and ERβ, encoded by the ESR1 and ESR2 genes respectively . ERα is mainly expressed in reproductive tissues such as uterine, ovarian, breast, bone, and white adipose tissue .

Mode of Action

This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that bind to ERs and induce a conformational change, leading to the degradation of the receptor . This effectively shuts down ER signaling, which is particularly useful in the treatment of diseases like breast cancer where ERα is overexpressed .

Biochemical Pathways

The compound’s action primarily affects the estrogen signaling pathway . By degrading ERs, it disrupts the normal functioning of this pathway, leading to changes in gene expression, cellular proliferation, and differentiation . The downstream effects of this disruption can vary depending on the specific tissue and cell type.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7

Result of Action

The primary result of the compound’s action is the degradation of ERs, leading to a decrease in estrogen signaling . This can have a significant impact on cells that rely on this pathway for growth and proliferation, such as certain types of cancer cells . By disrupting this pathway, the compound may inhibit the growth of these cells and potentially lead to their death .

Action Environment

The efficacy and stability of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be influenced by various environmental factors These may include the presence of other compounds that can interact with the compound, the pH of the environment, and the presence of enzymes that can metabolize the compound

Preparation Methods

The synthesis of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the bromomethyl derivative .

Chemical Reactions Analysis

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various types of chemical reactions, including:

Scientific Research Applications

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

Comparison with Similar Compounds

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be compared with other similar compounds such as:

  • 6,7,8,9-Tetrahydro-5H-benzo7annulene : Lacks the bromomethyl group and thus has different reactivity and applications.
  • 7-(Chloromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene : Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
  • 7-(Hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo 7annulene : Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions .

These comparisons highlight the unique properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7

Properties

IUPAC Name

7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGQWQKPWITZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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